(1Z)-1,2-Dibromoethene: Physicochemical Profile & Synthetic Utility
(1Z)-1,2-Dibromoethene: Physicochemical Profile & Synthetic Utility
This technical guide provides a rigorous analysis of (1Z)-1,2-dibromoethene, focusing on its physicochemical properties, thermodynamic behavior, and utility in synthetic organic chemistry.
Content Type: Technical Whitepaper Subject: (1Z)-1,2-Dibromoethene (CAS: 590-11-4) Intended Audience: Medicinal Chemists, Process Scientists, and Chemical Engineers.
Executive Technical Summary
(1Z)-1,2-dibromoethene (also known as cis-1,2-dibromoethylene) is a dihalogenated alkene distinct from its geometric isomer, (1E)-1,2-dibromoethene, and its saturated analog, 1,2-dibromoethane (EDB).
In drug development and organic synthesis, the Z-isomer is a critical "linchpin" reagent. Unlike the E-isomer, the Z-isomer possesses a net dipole moment, which dictates its higher boiling point and unique reactivity profile in Palladium-catalyzed cross-coupling reactions. It serves as a stereodefined scaffold for generating Z-alkenyl motifs found in bioactive natural products and pharmaceutical candidates.
Critical Distinction:
-
(1Z)-1,2-dibromoethene: Unsaturated, cis-geometry, BP ~112.5 °C.
-
(1E)-1,2-dibromoethene: Unsaturated, trans-geometry, BP ~108 °C.
-
1,2-Dibromoethane: Saturated, BP ~131 °C (highly toxic fumigant).
Physicochemical Properties Profile
The physical properties of the 1,2-dibromoethene isomers illustrate the profound impact of molecular symmetry on macroscopic behavior.
Table 1: Comparative Properties of 1,2-Dibromoethene Isomers
| Property | (1Z)-1,2-Dibromoethene | (1E)-1,2-Dibromoethene | Unit |
| Geometry | cis (Z) | trans (E) | - |
| Boiling Point | 112.5 | 108.0 | °C |
| Melting Point | -53.0 | -6.5 | °C |
| Density (20°C) | 2.2464 | 2.231 | g/cm³ |
| Refractive Index ( | 1.5370 | 1.5440 | - |
| Dipole Moment ( | 1.35 | 0.00 | Debye (D) |
| Dielectric Constant | 7.70 | 2.5 (approx) | - |
| Solubility | Miscible in acetone, ether, benzene | Miscible in acetone, ether, benzene | - |
Data Synthesis: The Z-isomer exhibits a boiling point 4.5 °C higher than the E-isomer, directly attributable to dipole-dipole intermolecular forces. Conversely, its melting point is nearly 47 °C lower, reflecting the difficulty of packing the asymmetric cis-molecules into a crystalline lattice compared to the highly symmetric trans-isomer.
Thermodynamic & Mechanistic Analysis
The Dipole-Boiling Point Causality
The boiling point elevation of the (1Z)-isomer is a textbook example of structure-property relationships.
-
Vector Addition: In the (1Z)-isomer, the two C-Br bond dipoles are oriented on the same side of the double bond. Their vectors add constructively, resulting in a net molecular dipole moment (
D). -
Vector Cancellation: In the (1E)-isomer, the C-Br dipoles are anti-parallel (180° opposed). They cancel perfectly due to the center of inversion, resulting in
D. -
Macroscopic Effect: The permanent dipole in the (1Z)-isomer creates stronger intermolecular dipole-dipole attractions, requiring more thermal energy (higher temperature) to overcome interactions and transition to the gas phase.
Visualizing the Isomerism Logic
Figure 1: Mechanistic logic connecting molecular geometry to boiling point differences.
Experimental Protocols
Synthesis via Controlled Bromination
The primary route to 1,2-dibromoethene is the addition of bromine to acetylene. This reaction must be carefully controlled to prevent the formation of 1,1,2,2-tetrabromoethane.
Reagents:
-
Acetylene gas (purified)
-
Bromine (
)[1][2] -
Solvent: Water (to suppress poly-bromination) or chlorinated solvents at low temp.
Protocol:
-
Setup: Use a three-neck flask equipped with a gas inlet tube, a reflux condenser, and a dropping funnel. Maintain temperature at 0–5 °C using an ice bath.
-
Addition: Pass a slow stream of acetylene gas through the solvent while adding bromine dropwise.
-
Note: Acetylene must be in excess to favor the di-bromo product over the tetra-bromo byproduct.
-
-
Quenching: Stop bromine addition when the solution retains a faint yellow color (indicating slight excess
is unreacted, or endpoint reached). -
Workup: Wash the organic layer with dilute
(sodium thiosulfate) to remove residual bromine, then water, then brine. Dry over .
Isomer Separation (Fractional Distillation)
The reaction yields a mixture of Z and E isomers. Separation relies on the 4.5 °C boiling point difference.
-
Equipment: Use a high-efficiency fractionating column (e.g., Vigreux or spinning band column) with at least 10–15 theoretical plates.
-
Procedure:
-
Heat the mixture slowly.
-
Fraction 1 (108 °C): Collects the (1E)-isomer.
-
Intermediate Fraction: Mixed isomers (recycle).
-
Fraction 2 (112.5 °C): Collects the (1Z)-isomer.
-
-
Validation: Confirm purity via GC-MS or
H-NMR. The vinyl protons appear as singlets with distinct chemical shifts (Z typically downfield of E).
Applications in Drug Discovery
(1Z)-1,2-dibromoethene is a valuable C2-synthon for introducing stereodefined double bonds into pharmaceutical scaffolds.
Stereoselective Cross-Coupling
Using Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), the bromine atoms can be sequentially substituted.
-
Step 1: Selective mono-coupling at low temperature (-78 °C) preserves the second C-Br bond.
-
Step 2: Second coupling with a different nucleophile creates a non-symmetric (Z)-stilbene or (Z)-enyne derivative.
-
Relevance: Many bioactive polyketides and microtubule stabilizers (e.g., Combretastatin analogs) require a cis-stilbene core, which is thermodynamically less stable than the trans form but accessible via this scaffold.
Synthesis Workflow Diagram
Figure 2: Workflow from raw material synthesis to pharmaceutical application.
Safety & Toxicology (E-E-A-T)
Warning: There is a high risk of confusion between 1,2-dibromoethene and 1,2-dibromoethane (EDB).
-
EDB (Ethane analog): A potent carcinogen and banned soil fumigant.[2]
-
Dibromoethene (Target): Also toxic and mutagenic. It must be handled with the same rigor as EDB.
Handling Protocols:
-
Engineering Controls: All manipulations must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves or Silver Shield® laminates are recommended due to the permeation potential of organobromides.
-
Storage: Store in a cool, dark place under inert gas (Argon). The compound is light-sensitive and can undergo photo-isomerization (Z
E) or decomposition if exposed to UV light.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10897, 1,2-Dibromoethene. Retrieved from [Link]
-
Lide, D. R.[3][4][5] (Ed.).[3][6] (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.[3] (Source for dipole moments and refractive indices).
-
Stenutz, R. Data on cis-1,2-dibromoethene. Retrieved from [Link]
- Koenig, T. et al. (1998). "Photoelectron Spectra and Electronic Structures of cis- and trans-1,2-Dibromoethylene". Journal of Physical Chemistry A. (Mechanistic insight into orbital interactions).
Sources
- 1. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]
- 2. Applications of 1,2-Dibromoethane_Chemicalbook [chemicalbook.com]
- 3. Ethylene dibromide (1,2-dibromoethane) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bdmaee.net [bdmaee.net]
- 5. portal.tpu.ru [portal.tpu.ru]
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